molecular formula C15H21NO3 B8775093 3-(Methoxymethyl)-4-(2-methylpiperidin-1-yl)benzoic acid

3-(Methoxymethyl)-4-(2-methylpiperidin-1-yl)benzoic acid

Cat. No. B8775093
M. Wt: 263.33 g/mol
InChI Key: MAUDPFDWELURAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-4-(2-methylpiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxymethyl)-4-(2-methylpiperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)-4-(2-methylpiperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Methoxymethyl)-4-(2-methylpiperidin-1-yl)benzoic acid

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-(methoxymethyl)-4-(2-methylpiperidin-1-yl)benzoic acid

InChI

InChI=1S/C15H21NO3/c1-11-5-3-4-8-16(11)14-7-6-12(15(17)18)9-13(14)10-19-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,18)

InChI Key

MAUDPFDWELURAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To anhydrous Et2O (130 mL) at −78° C. was added tert-butyllithium (63.79 mL; 1.50 M; 95.68 mmol) (solution in pentane) which was followed by the slow addition of a solution of 1-[4-bromo-2-(methoxymethyl)phenyl]-2-methylpiperidine (12.97 g; 43.49 mmol) in anhydrous Et2O (20 mL). After 40 min, the reaction mixture was poured on an excess of freshly crushed dry ice and stirred for 30 min after which time it was diluted with Et2O/EtOAc (1:1, 800 mL), water (200 mL, pH 4-5). The organic layers were combined, dried over MgSO4 and the solvents were removed under reduced pressure to give a yellow oil that was triturated in iPr2O (˜20 mL) and pentane (˜20 mL), filtered off and washed with pentane to give the title compound as a beige powder. LC/MS (Method B): 264.1 (M+H)+.
Quantity
12.97 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Et2O EtOAc
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
63.79 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1.5M solution of tert-butyllithium in pentane (64 mL, 95 mmol) was added into anhydrous Et2O (130 mL) cooled at −78° C. A solution of 1-[4-bromo-2-(methoxymethyl)phenyl]-2-methylpiperidine (13.0 g, 43.5 mmol) in anhydrous Et2O (20 mL) was added slowly. After 40 minutes, the reaction mixture was poured on an excess of freshly crushed dry ice and stirred for 30 min. The mixture was diluted with Et2O/EtOAc (1:1, 800 mL) and washed with water (200 mL, pH=4-5 adjusted with a 5N aqueous solution of HCl). The aqueous layer was extracted with EtOAc (400 mL). The organic layers were combined, dried (MgSO4) and the solvents were removed under reduced pressure to give a yellow oil, which was triturated in iPr2O (˜20 mL) and pentane (˜20 mL). The precipitate was filtered off, washed with pentane and dried under reduced pressure to give the title compound as a beige powder. HPLC (Method A), Rt: 1.6 min (purity: 93.5%). UPLC/MS, M+(ESI): 264.2, M−(ESI): 262.2. 1H NMR (CDCl3, 300 MHz) δ 8.22 (d, J=2.1 Hz, 1H), 8.00 (dd, J=8.3, 2.1 Hz, 1H), 7.17 (d, J=8.3 Hz, 1H), 4.60 (d, J=12.3 Hz, 1H), 4.55 (d, J=12.3 Hz, 1H), 3.46 (s, 3H), 3.17 (m, 1H), 3.02 (m, 1H), 2.63 (m, 1H), 1.88-1.65 (m, 4H), 1.55-1.40 (m, 2H), 0.88 (d, J=6.2 Hz, 3H).
[Compound]
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solution
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64 mL
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130 mL
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13 g
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20 mL
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0 (± 1) mol
Type
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Et2O EtOAc
Quantity
800 mL
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Reaction Step Four

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